![molecular formula C20H18O5S2 B14504863 [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride CAS No. 64503-03-3](/img/structure/B14504863.png)
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is an organic compound that belongs to the class of acetic anhydrides It is characterized by the presence of a sulfanyl group attached to an acetic anhydride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride typically involves the reaction of [(2-Oxo-2-phenylethyl)sulfanyl]acetic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anhydride moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Esters and amides.
Scientific Research Applications
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential as an inhibitor of protein synthesis in bacteria and yeast.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit protein synthesis by binding to the ribosomal subunits in bacteria and yeast. This binding interferes with the translation process, leading to the inhibition of protein production. The specific pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: A precursor to the anhydride, with similar chemical properties.
[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: Another related compound with hydroxyl functionality.
Alpha,alpha-diphenylacetates: Compounds with similar structural features and biological activities.
Uniqueness
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is unique due to its specific anhydride functionality combined with the sulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64503-03-3 |
|---|---|
Molecular Formula |
C20H18O5S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2-phenacylsulfanylacetyl) 2-phenacylsulfanylacetate |
InChI |
InChI=1S/C20H18O5S2/c21-17(15-7-3-1-4-8-15)11-26-13-19(23)25-20(24)14-27-12-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
BHYANNZIWSUQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)OC(=O)CSCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanium bromide](/img/structure/B14504786.png)
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
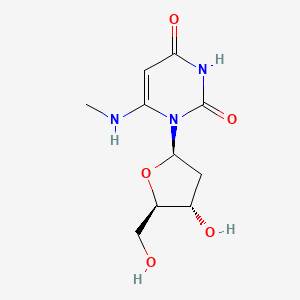
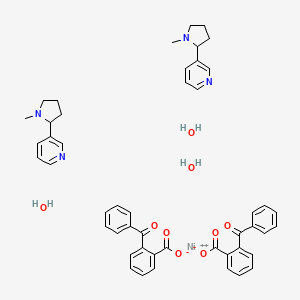
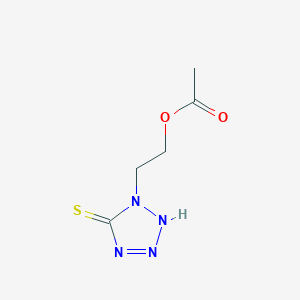
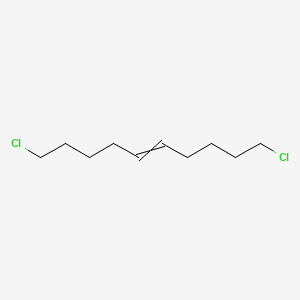
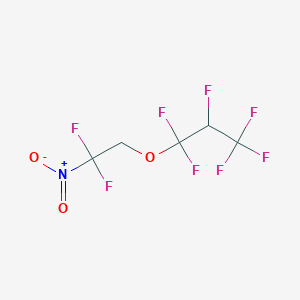
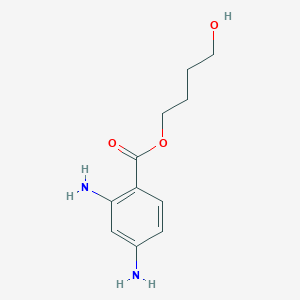
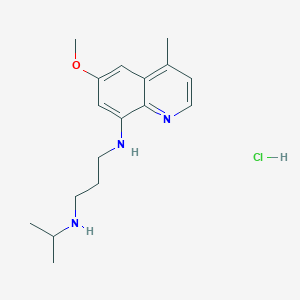
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)


![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
